MFCD18314463
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Overview
Description
MFCD18314463 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable substance in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD18314463 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure high yield and purity. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustments to optimize the reaction conditions and maximize output.
Chemical Reactions Analysis
Types of Reactions: MFCD18314463 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
MFCD18314463 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, this compound could be investigated for its potential therapeutic effects. Industrially, it is utilized in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD18314463 involves its interaction with specific molecular targets and pathways. It may act by binding to certain enzymes or receptors, thereby influencing biochemical processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to MFCD18314463 include those with comparable chemical structures and reactivity. Examples might include other derivatives with similar functional groups or those used in similar applications.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability, reactivity, and versatility. These properties make it particularly valuable in various scientific and industrial applications.
Conclusion
This compound is a versatile and valuable compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it an essential substance for various chemical reactions and processes. Understanding its preparation methods, chemical reactions, and mechanism of action can help in leveraging its full potential in different fields.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2NO/c14-11-4-3-8(5-12(11)15)9-1-2-10(7-16)13(17)6-9/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMQLONUNTUTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684909 |
Source
|
Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261964-78-6 |
Source
|
Record name | 3',4'-Dichloro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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